3CPLro-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3CPLro-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This may include the use of automated reactors, stringent quality control measures, and optimization of reaction conditions to maximize efficiency .
化学反应分析
Types of Reactions
3CPLro-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
3CPLro-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on viral replication and potential therapeutic applications.
Medicine: Explored as a potential treatment for COVID-19 due to its inhibitory effects on SARS-CoV-2 3CLpro.
Industry: Utilized in the development of antiviral drugs and related research
作用机制
3CPLro-IN-1 exerts its effects by inhibiting the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2. This enzyme is crucial for the cleavage of viral polyproteins, which are necessary for viral replication. By inhibiting 3CLpro, this compound effectively halts the replication process of the virus, thereby reducing viral load and infection .
相似化合物的比较
Similar Compounds
GC376: Another 3CLpro inhibitor with similar antiviral properties.
PF-07321332: A protease inhibitor targeting SARS-CoV-2 3CLpro.
Nirmatrelvir: Known for its effectiveness against SARS-CoV-2
Uniqueness
3CPLro-IN-1 stands out due to its potent inhibitory activity and oral bioavailability, making it a promising candidate for therapeutic applications. Its specific molecular structure and binding affinity to 3CLpro contribute to its effectiveness .
生物活性
3CPLro-IN-1 is an investigational compound designed to target the 3-chymotrypsin-like protease (3CLpro) of coronaviruses, particularly SARS-CoV-2. This protease plays a crucial role in the viral life cycle, making it a prime target for antiviral drug development. Understanding the biological activity of this compound is essential for evaluating its potential efficacy against COVID-19 and other related viral infections.
3CLpro is responsible for the proteolytic processing of viral polyproteins, which is critical for the replication of coronaviruses. Inhibition of this enzyme can effectively block viral replication. This compound has been shown to exhibit strong inhibitory activity against 3CLpro, thereby preventing the virus from maturing and replicating within host cells .
In Vitro Studies
Research has demonstrated that this compound inhibits 3CLpro activity in vitro. A study indicated that several compounds, including this compound, showed significant binding affinities to the active site of the protease, which correlates with their inhibitory effects . The enzymatic assays reveal that this compound can inhibit over 85% of 3CLpro activity at optimal concentrations.
Compound | Inhibition (%) | Binding Affinity (kcal/mol) |
---|---|---|
This compound | >85 | <−6.50 |
Ivermectin | >85 | −9.64 |
Boceprevir | 45 | −7.20 |
Paritaprevir | 70 | −8.00 |
Case Studies
Case studies involving patients treated with inhibitors targeting 3CLpro have shown promising results. For instance, a clinical trial reported that patients receiving treatment with a compound similar to this compound exhibited reduced viral loads and improved clinical outcomes compared to controls . These findings suggest that targeting 3CLpro can lead to effective antiviral responses in infected individuals.
Oxidative Stress and 3CLpro Activity
Recent studies have highlighted the role of oxidative stress in modulating the activity of 3CLpro. It was found that moderate oxidative stress can enhance the enzymatic activity of 3CLpro without increasing its expression levels. This phenomenon may be attributed to changes in protein solubility and aggregation states induced by oxidative conditions .
Key Findings on Oxidative Stress Impact:
- Increased Activity : Oxidative stress elevates the activity of 3CLpro.
- Protein Aggregation : Oxidative conditions lead to Triton-X-100 insoluble forms of 3CLpro, which correlate with increased enzymatic activity.
- Antioxidant Response Impairment : The cleavage of antioxidant proteins by active 3CLpro exacerbates oxidative stress within cells, creating a feedback loop that favors viral replication.
属性
分子式 |
C29H25NO3 |
---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
[5-hydroxy-8-methyl-1-(4-phenylpyridin-2-yl)-9,10-dihydrophenanthren-9-yl]methyl acetate |
InChI |
InChI=1S/C29H25NO3/c1-18-11-12-27(32)29-24-10-6-9-23(25(24)15-22(28(18)29)17-33-19(2)31)26-16-21(13-14-30-26)20-7-4-3-5-8-20/h3-14,16,22,32H,15,17H2,1-2H3 |
InChI 键 |
HBSYNSBVIUEZEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(CC3=C(C=CC=C3C2=C(C=C1)O)C4=NC=CC(=C4)C5=CC=CC=C5)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。